Spiro[3.5]nonan-7-yl methanesulfonate
Description
Spiro[3.5]nonan-7-yl methanesulfonate (IUPAC name: [(1R,3S)-1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-yl] methanesulfonate) is a spirocyclic compound featuring a seven-membered oxaspiro[3.5]nonane core, a methanesulfonate group, and a tert-butoxy substituent . Its molecular weight is 292.39 g/mol, and it exhibits a rigid spirocyclic framework that enhances stereochemical stability, making it valuable in medicinal chemistry and organic synthesis. The methanesulfonate group contributes to its solubility in polar solvents and reactivity in substitution reactions .
Properties
Molecular Formula |
C10H18O3S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
spiro[3.5]nonan-7-yl methanesulfonate |
InChI |
InChI=1S/C10H18O3S/c1-14(11,12)13-9-3-7-10(8-4-9)5-2-6-10/h9H,2-8H2,1H3 |
InChI Key |
BQWLIDMUPDQMGU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OC1CCC2(CCC2)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[3.5]nonan-7-yl methanesulfonate typically involves the reaction of spiro[3.5]nonan-7-ol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
[ \text{Spiro[3.5]nonan-7-ol} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified by distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Spiro[3.5]nonan-7-yl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form spiro[3.5]nonan-7-one.
Reduction: Reduction reactions can convert the compound back to spiro[3.5]nonan-7-ol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used. For example, with hydroxide ions, the product is spiro[3.5]nonan-7-ol.
Oxidation: The major product is spiro[3.5]nonan-7-one.
Reduction: The major product is spiro[3.5]nonan-7-ol.
Scientific Research Applications
Spiro[3.5]nonan-7-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex spiro compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of spiro[3.5]nonan-7-yl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate group can undergo nucleophilic attack, leading to the formation of covalent bonds with nucleophilic sites in biological molecules. This property makes it useful in medicinal chemistry for the development of drugs that target specific molecular pathways .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and analysis highlight key structural, chemical, and biological distinctions between Spiro[3.5]nonan-7-yl methanesulfonate and analogous spirocyclic compounds:
| Compound Name | Structural Features | Biological Activity/Reactivity | Key Differences vs. This compound | Reference |
|---|---|---|---|---|
| 2-Thiaspiro[3.5]nonan-7-one | Sulfur atom in place of oxygen (thia-spiro); ketone group | Increased thermal stability; potential enzyme inhibition due to sulfur’s electrophilicity | Lacks methanesulfonate group; reduced solubility in polar media | |
| 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl | Oxaspiro core with primary amine substituent | Neuroprotective activity; interacts with NMDA receptors | Amine group replaces methanesulfonate; altered target selectivity | |
| {6-Azaspiro[3.5]nonan-7-yl}methanol HCl | Nitrogen atom in spiro core (aza-spiro); methanol substituent | GPR119 agonist activity; antidiabetic effects | Azaspiro framework reduces ring strain; no sulfonate moiety | |
| (1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate | Identical core but stereoisomeric tert-butoxy group | Higher cytotoxicity in cancer cell lines due to stereospecific interactions | Stereochemistry alters binding affinity to biological targets | |
| 7-Azaspiro[3.5]nonane | Azaspiro core with no additional functional groups | Antitumor activity via kinase inhibition | Simpler structure; lacks polar groups for solubility optimization | |
| Methyl 2-(bromomethyl)spiro[3.5]nonane-7-carboxylate | Bromomethyl and ester substituents | Intermediate in alkylation reactions; potential anticancer prodrug | Bromomethyl enhances cross-coupling reactivity |
Key Research Findings and Trends
Impact of Heteroatom Substitution
- Oxygen vs. Sulfur: The oxaspiro framework in this compound provides moderate electrophilicity, while thiaspiro analogs (e.g., 2-Thiaspiro[3.5]nonan-7-one) exhibit higher stability but lower solubility due to sulfur’s hydrophobicity .
- Nitrogen Integration: Azaspiro derivatives (e.g., {6-Azaspiro[3.5]nonan-7-yl}methanol HCl) demonstrate enhanced binding to biological targets like GPR119 due to nitrogen’s hydrogen-bonding capacity .
Functional Group Contributions
- Methanesulfonate Group: This moiety in this compound facilitates nucleophilic substitution reactions, enabling derivatization for drug discovery. Comparatively, amine or alcohol substituents (e.g., 7-Oxaspiro[3.5]nonan-1-ylmethanamine HCl) prioritize receptor-binding over chemical reactivity .
- Steric Effects: The tert-butoxy group in stereoisomeric analogs (e.g., (1S,3R)-3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-yl methanesulfonate) introduces steric hindrance, which can either enhance or reduce cytotoxicity depending on target accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
